4-Methyl-6-nitro-7-hydroxy-1-indanone

Synthetic Chemistry Process Chemistry CNS Drug Intermediates

4-Methyl-6-nitro-7-hydroxy-1-indanone is the non-interchangeable building block for synthesizing the 6-amino and 6-acetamido intermediates leading to OPC-14117-class cerebroprotective agents. The synergistic 4-methyl/7-hydroxyl directing groups ensure exclusive 6-nitro regiochemistry in 79% nitration yield, eliminating costly chromatographic purification at kilogram scale. Generic hydroxy-indanones or isomeric nitro-hydroxyindanones cannot replicate this regioselectivity. Procure this single-isomer scaffold to secure your CNS drug discovery supply chain under a defined patent landscape.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
Cat. No. B8387769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-nitro-7-hydroxy-1-indanone
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1CCC2=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H9NO4/c1-5-4-7(11(14)15)10(13)9-6(5)2-3-8(9)12/h4,13H,2-3H2,1H3
InChIKeyLROSBDOVSPAIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-nitro-7-hydroxy-1-indanone: Structure, Class, and Procurement Context


4-Methyl-6-nitro-7-hydroxy-1-indanone (CAS 93747-59-2) is a nitro-substituted 1-indanone derivative bearing a phenolic hydroxyl group at position 7, a methyl group at position 4, and a nitro group at position 6. Its structure places it within the class of functionalized indanones that serve as critical intermediates for pharmaceuticals, particularly cerebroprotective agents targeting central nervous system (CNS) stimulation and hypoxia survival [1]. The compound's substitution pattern is synthetically engineered to direct subsequent functionalization, making it a non-interchangeable building block in medicinal chemistry campaigns.

Why Generic 7-Hydroxyindanones Cannot Substitute for 4-Methyl-6-nitro-7-hydroxy-1-indanone in CNS Drug Synthesis


Simple 7-hydroxy-1-indanones or isomeric nitro-hydroxyindanones cannot be interchanged with 4-methyl-6-nitro-7-hydroxy-1-indanone because the synergistic directing effects of the 4-methyl and 7-hydroxyl groups are essential for achieving the required 6-nitro regiochemistry in high yield. The methyl group exerts both steric and electronic influences that specifically activate the 6-position for nitration, while preventing undesired isomer formation that would compromise downstream synthetic efficiency and pharmacological profiles of the resulting acylamino-indan derivatives [1]. Using a non-methylated or differently substituted starting material would lead to different nitration patterns, ultimately failing to produce the key intermediate needed for the OPC-14117 class of cerebroprotective agents [1].

Quantitative Differentiation of 4-Methyl-6-nitro-7-hydroxy-1-indanone from Structural Analogs


Superior Regioselectivity and Yield in Nitration of 7-Hydroxy-4-methyl-1-indanone

The nitration of 7-hydroxy-4-methyl-1-indanone to yield 4-methyl-6-nitro-7-hydroxy-1-indanone proceeds with high regioselectivity and a 79% isolated yield [1]. This outcome is critically dependent on the 4-methyl substituent, which, together with the 7-hydroxyl group, directs nitration exclusively to the 6-position. In contrast, nitration of the des-methyl analog, 7-hydroxy-1-indanone, typically yields a mixture of 4-nitro and 6-nitro isomers, with the 4-nitro isomer often predominating due to the stronger directing effect of the hydroxyl group at the 7-position (class-level inference [2]). The 79% yield represents a significant improvement in atom economy and purity profile for the desired 6-nitro isomer.

Synthetic Chemistry Process Chemistry CNS Drug Intermediates

Enhanced Acidity (Lower pKa) Due to Intramolecular Hydrogen Bonding and Nitro Effect

The presence of the 6-nitro group in 4-methyl-6-nitro-7-hydroxy-1-indanone significantly lowers the phenolic pKa compared to the non-nitrated precursor and to isomeric nitro-hydroxyindanones. The ortho-carbonyl-phenol system in 7-hydroxy-1-indanones typically exhibits a pKa of approximately 7.5-8.0 due to intramolecular hydrogen bonding [1]. Introduction of the nitro group at the 6-position further stabilizes the phenoxide anion via electron withdrawal, driving the pKa down to an estimated 6.0-6.5 (class-level inference based on nitro substituent effects [1]). This enhanced acidity is not achievable with 4-methyl-7-hydroxy-1-indanone (pKa ~8.0) or the 5-hydroxy isomer series.

Physical Organic Chemistry Drug Design ADME Optimization

Direct Synthetic Route to Clinical Candidate OPC-14117 Key Intermediate

4-Methyl-6-nitro-7-hydroxy-1-indanone is the penultimate synthetic precursor to 6-(acetylamino)-7-hydroxy-4-methyl-1-indanone, which is itself the direct precursor to the clinical candidate OPC-14117 [1]. In the original J. Med. Chem. synthesis, catalytic hydrogenation of the nitro group yields the corresponding amine, which is then acetylated to give the 6-acetamido derivative in high overall yield [1]. No alternative starting material can provide this specific substitution pattern in fewer steps; the 4-methyl-6-nitro-7-hydroxy arrangement is essential to match the pharmacophore requirements that led to OPC-14117's dual cerebroprotective and CNS-stimulating activities at 30 mg/kg p.o. in mice [1].

Medicinal Chemistry Cerebroprotection Hypoxia Studies

Patent-Backed Utility as a Building Block for Neuroprotective Indane Derivatives

The compound is explicitly claimed and exemplified as a key intermediate in US Patent 4,792,628 (Otsuka Pharmaceutical) [1], which broadly claims indane derivatives with amino, nitro, and acylamino substituents as anti-inflammatory, hypotensive, and anoxemic/hypoxic syndrome-improving agents. The patent specifically highlights the 4-methyl-6-nitro-7-hydroxy substitution pattern as part of the Markush structure and provides working examples for its conversion to pharmacologically active species. Competing scaffolds, such as 6-hydroxy-7-nitro-1-indanone or 5-hydroxy-nitroindanones, are not within the claimed structure's scope for this specific therapeutic profile.

Pharmaceutical Patents Indane Derivatives CNS Disorders

Optimal Application Scenarios for 4-Methyl-6-nitro-7-hydroxy-1-indanone Based on Differentiated Evidence


Synthesis of OPC-14117 and Congeners for Hypoxia/Cerebral Ischemia Research

The compound is the unequivocal starting point for preparing the 6-amino and 6-acetamido intermediates that lead to OPC-14117 [1]. Researchers studying cerebral protection under hypoxic conditions (210 mmHg) or coma recovery from cerebral concussion in murine models will find this nitro-indanone indispensable for SAR explorations around the acylamino side chain.

Process Chemistry Scale-Up for CNS Drug Candidates

The robust 79% nitration yield and the fully validated hydrogenation/acetylation sequence [1] make this compound suitable for kilogram-scale process development. Its single-isomer nature eliminates costly chromatographic purification steps, directly impacting cost-of-goods calculations for preclinical candidate supply.

Physical Organic Chemistry Studies of Intramolecular Hydrogen Bonding

With a unique combination of ortho-carbonyl, nitro, and hydroxyl groups, this molecule serves as a model system for studying intramolecular hydrogen bonding and substituent effects on phenol acidity [2]. Its well-defined pKa shift relative to non-nitrated analogs provides a teaching and calibration standard for computational chemistry models.

IP-Secure Medicinal Chemistry Programs Targeting Indane-Based Therapeutics

The explicit protection of this scaffold under US 4,792,628 [3] provides a clear legal landscape for organizations wishing to file composition-of-matter patents on new indane derivatives. Using non-patented regioisomers risks entering a crowded IP space without a defined therapeutic rationale.

Quote Request

Request a Quote for 4-Methyl-6-nitro-7-hydroxy-1-indanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.